molecular formula C20H13N3O3 B15249778 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid CAS No. 63296-75-3

2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid

Cat. No.: B15249778
CAS No.: 63296-75-3
M. Wt: 343.3 g/mol
InChI Key: QBDREUZCGSGMDH-UHFFFAOYSA-N
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Description

2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is a complex organic compound that features a phenanthroline moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative. One common method includes the nucleophilic addition of 1,10-phenanthroline to a benzoic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, and the process may be catalyzed by transition metals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenanthroline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the phenanthroline or benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid involves its ability to form stable complexes with metal ions. The phenanthroline moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ion, making it useful in catalysis and other applications. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is unique due to its combination of the phenanthroline and benzoic acid moieties, which provide a versatile platform for forming stable metal complexes.

Properties

CAS No.

63296-75-3

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

2-(1,10-phenanthrolin-2-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C20H13N3O3/c24-19(14-5-1-2-6-15(14)20(25)26)23-16-10-9-13-8-7-12-4-3-11-21-17(12)18(13)22-16/h1-11H,(H,25,26)(H,22,23,24)

InChI Key

QBDREUZCGSGMDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C(=O)O

Origin of Product

United States

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